Magnesium sulfate monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

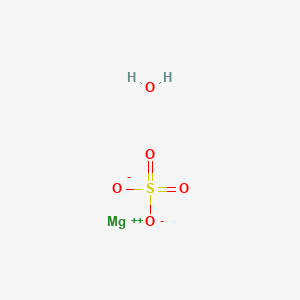

Magnesium sulfate monohydrate, also known as kieserite, is a chemical compound with the formula MgSO₄·H₂O. It is a white crystalline solid that is soluble in water but not in ethanol. This compound is commonly used in various industrial and agricultural applications due to its properties as a source of magnesium and sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium sulfate monohydrate can be prepared by heating magnesium sulfate heptahydrate to 120°C. Further heating to 250°C results in the formation of anhydrous magnesium sulfate . Another method involves reacting magnesite (magnesium carbonate) or magnesia (magnesium oxide) with sulfuric acid : [ \text{H}_2\text{SO}_4 + \text{MgCO}_3 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: Industrial production of this compound often involves the treatment of seawater or magnesium-containing industrial wastes to precipitate magnesium hydroxide, which is then reacted with sulfuric acid .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable sulfate anion.

Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions under specific conditions.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of magnesium sulfate from magnesium carbonate or magnesium oxide.

Water: Solvent for dissolving this compound.

Major Products Formed:

Magnesium Hydroxide: Formed when magnesium sulfate reacts with sodium hydroxide.

Magnesium Carbonate: Formed when magnesium sulfate reacts with sodium carbonate.

Wissenschaftliche Forschungsanwendungen

Magnesium sulfate monohydrate is widely used in scientific research due to its versatility:

Chemistry: Used as a Lewis acid catalyst in organic synthesis and nanomaterial preparation.

Biology: Employed in the preparation of culture media and as a nutrient source in various biological studies.

Medicine: Used as an electrolyte replenisher and in the treatment of pre-eclampsia and eclampsia.

Wirkmechanismus

Magnesium sulfate monohydrate exerts its effects primarily through its role as a magnesium ion source. Magnesium ions act as physiological calcium channel blockers, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . This results in neuromuscular blockade and decreased muscle contractions. Additionally, magnesium ions inhibit calcium influx through voltage-dependent channels, contributing to their relaxant action on vascular smooth muscle .

Vergleich Mit ähnlichen Verbindungen

Magnesium Sulfate Heptahydrate (Epsom Salt): Commonly used in bath salts and as a laxative.

Magnesium Chloride: Used in de-icing and as a magnesium supplement.

Magnesium Oxide: Used as an antacid and laxative.

Uniqueness: Magnesium sulfate monohydrate is unique due to its specific hydration state, which makes it particularly useful in certain industrial and agricultural applications. Its monoclinic crystal structure at lower pressures and transformation to a triclinic phase at higher pressures also distinguish it from other magnesium sulfate hydrates .

Eigenschaften

CAS-Nummer |

14567-64-7 |

|---|---|

Molekularformel |

H4MgO5S+2 |

Molekulargewicht |

140.40 g/mol |

IUPAC-Name |

magnesium;sulfuric acid;hydrate |

InChI |

InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;; |

InChI-Schlüssel |

LFCFXZHKDRJMNS-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Mg+2] |

Kanonische SMILES |

O.OS(=O)(=O)O.[Mg+2] |

Aussehen |

Solid powder |

| 14168-73-1 | |

Physikalische Beschreibung |

PelletsLargeCrystals |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Kieserite; Wathlingite; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.